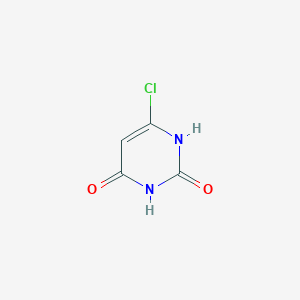

6-Chlorouracil

Cat. No. B136805

Key on ui cas rn:

4270-27-3

M. Wt: 146.53 g/mol

InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07781584B2

Procedure details

To a solution of 6-chlorouracil (20 g, 122 mmol) in a mixture of DMF-DMSO (6:1, 600 mL) under nitrogen at 0° C., was added sodium hydride (60%, 5.5 g, 137 mmol) in portions. After 0.5 h, lithium bromide (8 g, 96 mmol) was added into the mixture and stirred for 15 min at 0° C. A solution of α-Bromo-o-tolunitrile (25.1 g, 128 mmol) in DMF (30 mL) was added dropwise, and stirred at this temperature for 1 h, and then RT overnight. It will be understood that alkylation of the amine may be performed under standard conditions known in the art, including the use of a base such as NaH, LiH or the like in an organic solvent or mixture of solvents. The solvent may include DMSO, THF, DMF and the like, or mixtures thereof. In addition, additives may be used, including LiBr, LiI, NaI and the like. The mixture was evaporated and co-evaporated with water in vacuo to remove most of the DMF, and then poured into ice water (1 L). The precipitate was collected by filtration. The crude product was suspended in hot AcOEt-CHCl3 and sonicated for 5 min, allowed to stand at 0° C. for 1 h, and then filtered to give a white solid of the title compound (19 g) in 54% yield. It will also be understood by those skilled in the art that purification may be accomplished using various methods known in the art, including washing with an aqueous/organic solvent or mixture of solvents, recrystallization and/or column chromatography. Non-limiting examples of organic solvents and solvent mixtures may include ethyl acetate, isopropyl acetate, acetone, THF and the like. 1H-NMR (400 MHz, DMSO): δ 11.82 (s, 1H), 7.87 (d, 1H, J=7.6 Hz), 7.71 (t, 1H, J=7.6 Hz), 7.51 (t, 1H, J=7.6 Hz), 7.37 (d, H, J=8 Hz), 6.06 (s, 1H), 5.31 (s, 2H). MS (ES) [m+H] calc'd for C12H9ClN3O2, 262.0; found 262.0.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Yield

54%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[H-].[Na+].[Br-].[Li+].Br[CH2:15][C:16]1[C:17]([C:22]#[N:23])=[CH:18][CH:19]=[CH:20][CH:21]=1.[H-].[Li+].[Li+].[I-].[Na+].[I-]>CN(C=O)C.CS(C)=O.CN(C=O)C.C1COCC1.CS(C)=O>[Cl:1][C:2]1[N:7]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]#[N:23])[C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1 |f:1.2,3.4,6.7,8.9,10.11,12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[I-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(NC(N1)=O)=O

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O.CS(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

5.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Li+]

|

Step Eight

|

Name

|

|

|

Quantity

|

25.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC=1C(=CC=CC1)C#N

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Nine

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Li+]

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[Br-]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[I-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 15 min at 0° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at this temperature for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

RT overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the like in an organic solvent or mixture of solvents

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the DMF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into ice water (1 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sonicated for 5 min

|

|

Duration

|

5 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at 0° C. for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

0.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(NC(N1CC1=C(C#N)C=CC=C1)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19 g | |

| YIELD: PERCENTYIELD | 54% | |

| YIELD: CALCULATEDPERCENTYIELD | 59.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |